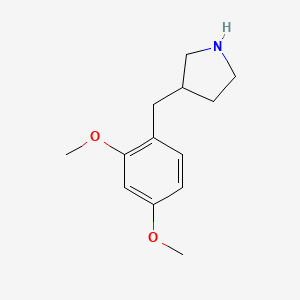

3-(2,4-Dimethoxybenzyl)pyrrolidine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H19NO2 |

|---|---|

Molecular Weight |

221.29 g/mol |

IUPAC Name |

3-[(2,4-dimethoxyphenyl)methyl]pyrrolidine |

InChI |

InChI=1S/C13H19NO2/c1-15-12-4-3-11(13(8-12)16-2)7-10-5-6-14-9-10/h3-4,8,10,14H,5-7,9H2,1-2H3 |

InChI Key |

FCQWVJKDCONUCW-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)CC2CCNC2)OC |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 3 2,4 Dimethoxybenzyl Pyrrolidine and Its Analogues

Strategies for Pyrrolidine (B122466) Ring Construction and Functionalization

The fundamental challenge in synthesizing pyrrolidine derivatives lies in the efficient and controlled construction of the five-membered nitrogen-containing ring. Chemists have developed numerous strategies that can be broadly categorized into cyclization reactions, reductive aminations, multicomponent protocols, and catalytic annulations.

Intramolecular cyclization is a direct and powerful strategy for forming the pyrrolidine ring. These reactions typically involve forming a carbon-nitrogen bond within a linear precursor that contains both a nucleophilic nitrogen atom and an electrophilic carbon center, appropriately separated.

Various methods have been developed to achieve this transformation:

Intramolecular Amination : Direct intramolecular amination of unactivated C(sp³)–H bonds using metal catalysts, such as copper or iron, provides an efficient route to pyrrolidines. organic-chemistry.org Molecular iodine has also been employed as a transition-metal-free oxidant for this purpose. organic-chemistry.org

From Amino Alcohols : N-carbamate-protected amino alcohols can be cyclized to form pyrrolidines. The hydroxyl group is activated using orthoesters, which facilitates the intramolecular nucleophilic attack by the carbamate (B1207046) nitrogen. organic-chemistry.org

Tandem Reactions : Tandem or cascade reactions offer an atom-economical approach. For instance, a copper-catalyzed three-component tandem amination/cyanation/alkylation sequence starting from a primary amine-tethered alkyne can produce α-cyano pyrrolidines in a single pot. nih.gov Similarly, a silver-mediated tandem amination/oxidation of a secondary amine-tethered alkyne yields functionalized pyrroles. nih.gov

Radical Cyclizations : Titanium-catalyzed radical formal [3+2] cycloadditions of N-acylaziridines with alkenes represent a redox-neutral pathway to pyrrolidines. organic-chemistry.org

Schmidt Reaction : The Tf₂O-promoted intramolecular Schmidt reaction of ω-azido carboxylic acids offers another route to 2-substituted pyrrolidines. organic-chemistry.org

A notable example is the synthesis of Anisomycin, a pyrrolidine-containing antibiotic. One key step involves the cyclization of an alcohol using sodium hydride (NaH) in dimethylformamide (DMF) to yield a Boc-protected pyrrolidine intermediate. mdpi.com In another approach, the reduction of an azide (B81097) group to an amine is followed by intramolecular cyclization to form the pyrrolidine ring. mdpi.com

Reductive amination is a highly efficient and widely used method for synthesizing N-substituted pyrrolidines. This process typically involves the condensation of a 1,4-dicarbonyl compound (or a synthetic equivalent) with a primary amine to form a cyclic iminium ion intermediate, which is then reduced in situ to the corresponding pyrrolidine.

Key aspects of this strategy include:

Diketone Condensation : The reaction of 1,4-diketones with anilines, followed by an iridium-catalyzed transfer hydrogenation, furnishes N-aryl-substituted pyrrolidines in good to excellent yields. nih.gov This method has proven to be scalable and can be performed in water. nih.gov

Succinaldehyde Equivalents : 2,5-Dimethoxytetrahydrofuran (B146720) serves as a stable and convenient precursor to succinaldehyde. In an acidic aqueous medium, it reacts with primary amines, and the resulting intermediate is reduced with sodium borohydride (B1222165) to afford N-substituted pyrrolidines. thieme-connect.com This one-pot reaction is fast, high-yielding, and compatible with a variety of functional groups. thieme-connect.com

Catalytic Systems : While sodium borohydride and sodium cyanoborohydride are common reducing agents stackexchange.com, catalytic hydrogenation can also be employed. thieme-connect.com

The reductive condensation of 2,5-dimethoxytetrahydrofuran with various primary amines highlights the versatility of this method.

| Primary Amine (R-NH₂) | Reducing Agent | Yield (%) | Reference |

|---|---|---|---|

| Aniline (B41778) | NaBH₄ | 94 | thieme-connect.com |

| p-Toluidine | NaBH₄ | 95 | thieme-connect.com |

| p-Anisidine | NaBH₄ | 93 | thieme-connect.com |

| Benzylamine | NaBH₄ | 85 | thieme-connect.com |

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains the essential parts of all starting materials, are a cornerstone of modern synthetic chemistry. They offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular complexity. researchgate.net

Several MCRs have been developed for the synthesis of highly substituted pyrrolidines:

[3+2] Cycloadditions : The 1,3-dipolar cycloaddition of azomethine ylides with electron-deficient alkenes is one of the most powerful MCRs for constructing the pyrrolidine ring. tandfonline.comtandfonline.com Azomethine ylides, often generated in situ from the condensation of an α-amino acid with an aldehyde, react with various dipolarophiles to yield polysubstituted pyrrolidines. tandfonline.com

Tandem Sequences : MCRs can involve tandem sequences. For example, a three-component reaction between an aldehyde, an amine, and cyclopropane (B1198618) dicarboxylate, catalyzed by cerium(III) chloride, can produce pyrrolidine derivatives. tandfonline.com

Organocatalyzed MCRs : Organocatalysts, such as (S)-α,α-diphenyl-2-pyrrolidinemethanol, can mediate MCRs. A cross-aldol reaction of ethyl glyoxylate (B1226380) with an aldehyde produces an intermediate that subsequently undergoes cyclization with a substituted amine to form the pyrrolidine product. tandfonline.com

These reactions allow for the construction of complex scaffolds, such as spiro-pyrrolidines, in a single step. tandfonline.com

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| Aldehyde | Amino acid ester | Chalcone | K₂CO₃, I₂ | Pyrrolidine-2-carboxylate | tandfonline.com |

| Aldehyde | Amine | Cyclopropane dicarboxylate | CeCl₃ | Functionalized Pyrrolidine | tandfonline.com |

| Isatin (B1672199) | Glycine (B1666218) methyl ester | (Z)-5-arylidine-2-thioxothiazolidin-4-one | Et₃N, reflux | Spirooxindole pyrrolidine | tandfonline.com |

| Aldehyde | L-proline | 2H-chromene-3-carbaldehyde | Ethanol, Microwave | Spiro[chromeno[3,4-a]pyrrolizine] | researchgate.net |

Annulation reactions are ring-forming processes that are pivotal in heterocyclic synthesis. Both organocatalysts and transition metal catalysts have been extensively used to promote pyrrolidine annulations, often with high levels of stereocontrol.

Metal-Catalyzed Annulation : Transition metals like palladium, iridium, gold, and copper are widely used. organic-chemistry.orgacs.orgnih.gov Palladium(II)-catalyzed cyclization of appropriate precursors is a known method for creating substituted pyrrolidines. acs.org Iridium-catalyzed reductive generation of azomethine ylides from amides, followed by a [3+2] cycloaddition, provides access to structurally complex pyrrolidines. acs.org Gold(I) catalysts are effective in the intramolecular hydroamination of N-allenyl carbamates to form cyclic amines. organic-chemistry.org

Organocatalytic Annulation : The rise of organocatalysis has provided powerful metal-free alternatives for pyrrolidine synthesis. acs.orgnih.gov Chiral phosphoric acids, for example, can catalyze enantioselective intramolecular aza-Michael cyclizations to form enantioenriched pyrrolidines. core.ac.uk Phosphine catalysts can mediate enantioselective [3+2] annulations of allenes with aminocrotonates. acs.org These reactions often proceed through zwitterionic intermediates, and catalyst choice can remarkably switch the reaction pathway between different annulation modes (e.g., [5+2] vs. [3+2]). acs.orgnih.gov

These catalytic annulation strategies are crucial for building complex polycyclic and spirocyclic systems containing the pyrrolidine core. rsc.org

Stereoselective Synthesis of 3-(2,4-Dimethoxybenzyl)pyrrolidine and Related Chiral Pyrrolidines

The synthesis of specific stereoisomers of chiral pyrrolidines is of paramount importance, as the biological activity of such compounds is often dependent on their absolute configuration. Enantioselective catalysis is the most sophisticated approach to achieving this goal, enabling the direct formation of enantioenriched products from achiral or racemic starting materials.

Enantioselective catalysis relies on the use of a small amount of a chiral catalyst to control the stereochemical outcome of a chemical reaction. This field has revolutionized the synthesis of chiral molecules, including pyrrolidine derivatives.

Asymmetric 1,3-Dipolar Cycloaddition : This is one of the most effective methods for the enantioselective synthesis of substituted pyrrolidines. mappingignorance.orgrsc.org Chiral metal complexes (e.g., with Cu(I) or Ag(I)) and appropriate chiral ligands are used to catalyze the reaction between an azomethine ylide and a dipolarophile, controlling the facial selectivity of the approach and thus the stereochemistry of the newly formed stereocenters. mappingignorance.org

Organocatalysis : Chiral secondary amines derived from proline, such as diarylprolinol silyl (B83357) ethers, are highly effective organocatalysts. mdpi.com They operate by forming chiral enamines or iminium ions with carbonyl substrates, which then react enantioselectively. mdpi.com C₂-symmetrical pyrrolidines are also privileged scaffolds used as chiral ligands in metal catalysis and as organocatalysts themselves. nih.gov

Chiral Auxiliaries and Substrates : An alternative strategy involves using a chiral auxiliary or a chiral starting material. For instance, the diastereoselective [3+2] cycloaddition between chiral N-tert-butanesulfinylazadienes and azomethine ylides, catalyzed by Ag₂CO₃, yields densely substituted pyrrolidines with excellent diastereoselectivity. chemistryviews.orgua.es The chiral sulfinyl group directs the stereochemical outcome of the reaction. ua.es

Specific Synthesis of Analogues : A direct synthesis for (R)-2-(3,4-dimethoxybenzyl)pyrrolidine, an analogue of the title compound, has been reported. The process involves the deprotection of (R)-2-(3,4-dimethoxybenzyl)-1-trifluoroacetylpyrrolidine using hydrochloric acid in isopropanol. prepchem.com The precursor itself is chiral, ensuring the stereochemical integrity of the final product. Another synthesis starts from 1-benzyl-2-(3,4-dimethoxybenzyl)pyrrolidine, which is hydrogenated using a palladium on charcoal catalyst to remove the N-benzyl group. prepchem.com

| Reaction Type | Catalyst/Chiral Source | Key Feature | Product e.r. / d.r. | Reference |

|---|---|---|---|---|

| Intramolecular aza-Michael | (R)-TRIP (Chiral Phosphoric Acid) | 'Clip-cycle' strategy | 95:5 e.r. | core.ac.uk |

| γ-Umpolung/β-Annulation | Homochiral Phosphepine | Annulation of allenes with aminocrotonates | ≥95:5 e.r., ≥4:1 d.r. | acs.org |

| [3+2] Cycloaddition | Chiral N-tert-butanesulfinyl imine | Diastereoselective reaction with azomethine ylides | up to >99% d.r. | researchgate.net |

| Intramolecular [4+2] Cycloaddition | Chiral Gold(I) Complex | Enantioselective cycloaddition of arylalkynes | up to 94:6 e.r. | nih.gov |

Diastereoselective Approaches to Substituted Pyrrolidines

The synthesis of substituted pyrrolidines with defined stereochemistry is a significant challenge in organic chemistry. Diastereoselective methods are crucial for creating specific isomers, which often exhibit distinct biological activities. Several powerful strategies have been developed to control the relative stereochemistry of substituents on the pyrrolidine ring.

One prominent method is the [3+2] cycloaddition reaction between an azomethine ylide and a dipolarophile. acs.org This reaction can generate up to four stereogenic centers in a single step with high levels of diastereoselectivity. ua.es The stereochemical outcome is often influenced by the choice of catalyst, solvent, and the nature of the substituents on both the ylide and the alkene. For instance, the use of silver carbonate (Ag₂CO₃) as a catalyst in the reaction between N-tert-butanesulfinylazadienes and azomethine ylides has been shown to produce densely substituted proline derivatives with excellent regio- and diastereoselectivities. acs.orgua.es

The following table summarizes representative diastereoselective methods for synthesizing substituted pyrrolidines.

| Reaction Type | Key Reagents | Catalyst/Lewis Acid | Diastereomeric Ratio (dr) | Yield | Reference |

|---|---|---|---|---|---|

| [3+2] Cycloaddition | N-tert-Butanesulfinyl-1-azadiene, Imino ester, Ag₂CO₃ | Ag₂CO₃ | >95:5 | Moderate to Good | acs.orgua.es |

| Multicomponent Reaction | Phenyldihydrofuran, N-Tosyl imino ester, Allyltrimethylsilane | TiCl₄ | Single Diastereomer | 90% | nih.gov |

| Intramolecular aza-Michael Cyclization | Cbz-protected bis-homoallylic amines, Thioacrylate | Chiral Phosphoric Acid (CPA) | Not specified (High ee) | High | whiterose.ac.uk |

Chiral Auxiliary and Protecting Group Strategies

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a subsequent stereoselective reaction. After the desired stereocenter is set, the auxiliary is removed. This strategy is a cornerstone of asymmetric synthesis.

In pyrrolidine synthesis, auxiliaries such as Evans oxazolidinones and Oppolzer's sultam are frequently employed. acs.org For example, an enantioselective synthesis of a key chiral pyrrolidine fragment of the drug Upadacitinib was achieved using Oppolzer's chiral sultam to direct an asymmetric 1,3-dipolar cycloaddition. acs.org The sultam auxiliary, attached to the dipolarophile, effectively controlled the facial selectivity of the cycloaddition, leading to the desired 3,4-syn substituted pyrrolidine with high diastereoselectivity and enantioselectivity. acs.org The auxiliary can often be cleaved and recovered for reuse, making the process more economical. acs.org

The N-tert-butanesulfinyl group is another highly effective chiral auxiliary. acs.orgua.esnih.gov When attached to an imine, it directs nucleophilic additions or cycloadditions with a high degree of stereocontrol. The resulting sulfinamide can be readily cleaved under mild acidic conditions to reveal the free amine of the pyrrolidine product.

Protecting groups are essential for masking reactive functional groups during a synthetic sequence. The 2,4-dimethoxybenzyl (DMB) group is a versatile protecting group for amines and alcohols. It is particularly useful because it can be cleaved under specific oxidative or acidic conditions that often leave other protecting groups, like a standard benzyl (B1604629) (Bn) group, intact. organic-chemistry.org For instance, the DMB group on a γ-lactam nitrogen can be selectively removed using the hypervalent iodine reagent phenyliodine(III) bis(trifluoroacetate) (PIFA) under mild conditions. clockss.org This selectivity allows for differential protection and deprotection strategies in the synthesis of complex molecules containing multiple protected nitrogens.

| Chiral Auxiliary | Key Reaction Type | Typical Stereoselectivity | Cleavage Condition | Reference |

|---|---|---|---|---|

| Oppolzer's Sultam | 1,3-Dipolar Cycloaddition | dr >95:5, er >98:2 | LiOH (Hydrolysis) | acs.org |

| N-tert-Butanesulfinyl Group | [3+2] Cycloaddition | dr >95:5 | HCl in MeOH | acs.orgua.esnih.gov |

| Evans Oxazolidinone | Addition to Iminium Ion | Complete Diastereoselectivity | Acid/Base Hydrolysis | nih.gov |

Resolution of Racemic Mixtures via Chemical and Chromatographic Methods

When a stereoselective synthesis is not feasible, the separation of a racemic mixture into its constituent enantiomers is required. This process is known as resolution.

Chemical resolution involves reacting the racemic mixture (e.g., a racemic amine or carboxylic acid) with an enantiomerically pure resolving agent to form a pair of diastereomers. spcmc.ac.in Since diastereomers have different physical properties, such as solubility, they can be separated by conventional techniques like fractional crystallization. spcmc.ac.in For a racemic pyrrolidine derivative, which is basic, a chiral acid such as (+)-tartaric acid, (-)-mandelic acid, or (+)-camphor-10-sulfonic acid can be used as the resolving agent. spcmc.ac.in The resulting diastereomeric salts are then separated, and the pure enantiomer of the pyrrolidine is recovered by treatment with a base.

Chromatographic resolution is a powerful alternative that often uses a chiral stationary phase (CSP) in high-performance liquid chromatography (HPLC). The racemic mixture is passed through the column, and the two enantiomers interact differently with the chiral environment of the CSP, causing them to elute at different times. This method provides both analytical and preparative separation of enantiomers.

A third method, kinetic resolution , involves the differential reaction of the two enantiomers in a racemic mixture with a chiral catalyst or reagent. One enantiomer reacts faster than the other, leaving the unreacted substrate enriched in the slower-reacting enantiomer. For example, the kinetic resolution of racemic C-3 substituted pyrrolidine-2,5-diones has been achieved using chiral oxazaborolidine catalysts, allowing for the separation of the enantiomers. rsc.org

Introduction and Modification of the 2,4-Dimethoxybenzyl Moiety

The 2,4-dimethoxybenzyl group can be introduced onto a pyrrolidine precursor using standard benzylation methods. For N-benzylation, the pyrrolidine nitrogen can be deprotonated with a base (e.g., sodium hydride) followed by reaction with 2,4-dimethoxybenzyl chloride or bromide in a Williamson-type reaction. google.comorganic-chemistry.org Alternatively, reductive amination can be employed, where a pyrrolidine reacts with 2,4-dimethoxybenzaldehyde (B23906) in the presence of a reducing agent like sodium triacetoxyborohydride.

For C-benzylation at the 3-position, a common strategy involves the alkylation of an enolate derived from a pyrrolidone (a cyclic lactam). For example, N-protected-3-pyrrolidinone can be deprotonated with a strong base like lithium diisopropylamide (LDA) to form an enolate, which is then quenched with 2,4-dimethoxybenzyl bromide. Subsequent reduction of the ketone and manipulation of the nitrogen protecting group can yield the desired this compound.

The 2,4-dimethoxybenzyl group is not merely a passive substituent; its aromatic ring can undergo further chemical transformations. The electron-donating nature of the two methoxy (B1213986) groups activates the ring towards electrophilic aromatic substitution. However, these reactions must be performed with care to avoid cleavage of the benzyl group from the pyrrolidine core.

A key transformation is the selective cleavage of the methoxy groups. Depending on the reagents and conditions, one or both methyl ethers can be removed to yield the corresponding hydroxybenzyl or dihydroxybenzyl derivatives. Strong Lewis acids like boron tribromide (BBr₃) are often used for demethylation.

Furthermore, the DMB group itself is a protecting group that can be removed oxidatively. Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or ceric ammonium (B1175870) nitrate (B79036) (CAN) can cleave the DMB group from a nitrogen or oxygen atom, often in the presence of other acid- or hydrogenation-sensitive groups. organic-chemistry.org This oxidative removal proceeds via a stabilized benzylic cation intermediate, a feature that distinguishes it from a simple benzyl group. For example, studies have shown that a 3,4-dimethoxybenzyl (DMB) group on a γ-lactam can be selectively deprotected with phenyliodine(III) bis(trifluoroacetate) (PIFA), leaving other benzyl-type protecting groups untouched. clockss.org

Advanced Synthetic Transformations and Derivatization

The this compound scaffold serves as a versatile starting point for more complex synthetic transformations. The pyrrolidine ring can be further functionalized, or the entire molecule can be used as a key building block for larger, more complex targets.

The nitrogen atom of the pyrrolidine ring can be acylated, alkylated, or incorporated into more complex heterocyclic systems. The exocyclic double bond in derivatives like 2-benzylidene-3-pyrrolines can undergo various reactions. researchgate.net For example, oxidation with reagents like m-chloroperbenzoic acid (m-CPBA) can transform these compounds into substituted 3-pyrrolin-2-ones, while acid-catalyzed treatment can lead to aromatization to form substituted pyrroles. researchgate.net

Nitrogen-atom insertion reactions represent an advanced transformation. Recent studies have shown that pyrrolidines can react with anomeric amide reagents to undergo a formal nitrogen insertion, rearranging to form cyclic hydrazones. acs.org This transformation opens up access to N-N bond-containing structures like pyridazines and piperazic acids, which are important in medicinal chemistry. acs.org Such a reaction applied to a 3-substituted pyrrolidine would provide a route to novel 4-substituted 1,2-diazepane derivatives.

Additionally, the pyrrolidine ring itself can be generated through intramolecular cyclization of azomethine ylides formed from precursors containing the 2,4-dimethoxybenzyl moiety, leading to complex polycyclic systems. mdpi.com These advanced methods highlight the synthetic utility of the core structure in building molecular diversity.

Cross-Coupling Reactions for Pyrrolidine-Benzyl Linkages

The formation of a carbon-carbon bond between a pyrrolidine scaffold and a benzyl group is a key transformation for accessing compounds like this compound. Modern synthetic chemistry offers a powerful toolkit for such constructions, primarily through transition-metal-catalyzed cross-coupling reactions. These methods are valued for their efficiency and functional group tolerance.

Palladium-catalyzed cross-coupling reactions are a cornerstone of C-C bond formation. youtube.com Methodologies such as the Suzuki, Negishi, and Stille couplings are widely employed. youtube.comyoutube.com The general catalytic cycle for these reactions involves oxidative addition of an organic halide to a low-valent palladium complex, followed by transmetalation with an organometallic reagent, and concluding with reductive elimination to yield the coupled product and regenerate the catalyst. youtube.com

A particularly relevant strategy for synthesizing benzyl-substituted heterocycles is the Negishi coupling, which utilizes organozinc reagents. These reagents offer a good balance of reactivity and functional group compatibility. nih.gov An efficient approach has been developed for the cross-coupling of benzyl halides with aryl halides, mediated by zinc dust and a palladium catalyst in water. This "on water" method avoids the pre-formation of the organozinc reagent and proceeds at room temperature. nih.gov While electron-rich benzyl bromides can react quickly, leading to competitive side reactions, the corresponding benzyl chlorides provide high yields of the desired diarylmethane products. nih.gov This methodology could be conceptually applied to the synthesis of this compound by coupling a 3-halopyrrolidine derivative with a 2,4-dimethoxybenzylzinc reagent, or vice versa.

Recent advancements have also explored the use of more accessible metals and novel reaction conditions. Iron-catalyzed cross-couplings, for instance, have been developed for the reaction of benzyl halides with various nucleophiles. chemrxiv.org Furthermore, nickel-catalyzed electrochemical methods have emerged for the C(sp²)-C(sp³) cross-coupling of aryl halides with benzylic trifluoroborates, expanding the scope of accessible starting materials and reaction conditions. nih.gov

Table 1: Examples of Cross-Coupling Reactions for Diaryl/Aryl-Alkyl Methane Synthesis

| Entry | Electrophile | Nucleophile/Coupling Partner | Catalyst | Conditions | Product | Yield (%) | Ref |

|---|---|---|---|---|---|---|---|

| 1 | Benzyl chloride | Ethyl 4-bromobenzoate | PdCl₂(Amphos)₂ | Zn dust, TMEDA, H₂O, rt, 3h | Ethyl 4-benzylbenzoate | 91 | nih.gov |

| 2 | 3-Methoxybenzyl chloride | Ethyl 4-bromobenzoate | PdCl₂(Amphos)₂ | Zn dust, TMEDA, H₂O, rt, 3h | Ethyl 4-(3-methoxybenzyl)benzoate | 93 | nih.gov |

| 3 | 4-Chlorobenzyl chloride | 4-Bromoanisole | PdCl₂(Amphos)₂ | Zn dust, TMEDA, H₂O, rt, 3h | 1-(4-Chlorobenzyl)-4-methoxybenzene | 89 | nih.gov |

| 4 | (Hetero)aryl Halides | Benzylic Trifluoroborates | NiCl₂·glyme/polypyridine | Undivided cell, ambient temp. | Aryl/β-styrenyl-benzyl methanes | Good yields over 50 examples | nih.gov |

| 5 | Benzyl Halides | Thiols/Alcohols | Iron Catalyst | - | Benzyl Thioethers/Ethers | Broad scope | chemrxiv.org |

Intramolecular Huisgen [3+2] Cycloaddition Reactions in Pyrrolidine Systems

The Huisgen 1,3-dipolar cycloaddition is a powerful reaction for constructing five-membered heterocycles. organic-chemistry.org Specifically, the reaction between an azide and an alkyne to form a 1,2,3-triazole has become a prime example of "click chemistry." When applied in an intramolecular fashion, this reaction serves as a robust method for synthesizing fused bicyclic systems containing a pyrrolidine ring.

This strategy involves a substrate that contains both an azide and an alkyne functionality, tethered by a suitable linker. Upon heating or catalysis, the molecule undergoes an intramolecular [3+2] cycloaddition to form a fused pyrrolidine-triazole system. A notable feature of this reaction is that it can be performed in water under thermal conditions, often with complete regioselectivity. researchgate.net

For example, chiral fused pyrrolidine-triazoles have been synthesized starting from D-(+)-tartaric acid. The synthetic sequence involves converting the tartaric acid into an azido-alkyne precursor, which then undergoes the intramolecular Huisgen cycloaddition in water to yield the chiral fused pyrrolidine-triazole product. researchgate.net This methodology highlights the utility of the cycloaddition in creating complex, stereodefined pyrrolidine architectures.

Another approach utilizes potassium ethynyltrifluoroborate as the alkyne component. The 1,3-dipolar cycloaddition of this reagent with an azidopyrrolidine derivative (prepared from 3-hydroxy-N-Boc-pyrrolidine) produces a key triazolyl trifluoroborate intermediate. rsc.org This intermediate can then participate in further transformations, such as Suzuki-Miyaura cross-coupling reactions, to generate a diverse library of 1,4-disubstituted triazoles attached to a pyrrolidine ring. rsc.org This two-step sequence demonstrates the versatility of combining cycloaddition and cross-coupling reactions to build complex molecular scaffolds.

Table 2: Synthesis of Fused Pyrrolidine-Triazoles via Intramolecular Huisgen Cycloaddition

| Entry | Starting Material | Key Intermediate | Conditions | Product | Ref |

|---|---|---|---|---|---|

| 1 | Azido-alkyne derived from Tartaric acid | - | Water, Thermal | Chiral fused pyrrolidine-triazole | researchgate.net |

| 2 | 3-Azidopyrrolidine and Potassium ethynyltrifluoroborate | Pyrrolidinyl triazolyl trifluoroborate | 1,3-Dipolar cycloaddition | 1-(Pyrrolidin-3-yl)-1H-1,2,3-triazole precursor | rsc.org |

Rearrangement Reactions Involving Pyrrolidine Scaffolds

Rearrangement reactions provide elegant and often powerful pathways to synthesize or modify heterocyclic scaffolds like pyrrolidine. These transformations can involve the contraction of larger rings or the reorganization of atoms within an existing structure to build the desired five-membered ring system.

One such strategy is the ring contraction of pyridines. A photo-promoted reaction of pyridines with a silylborane reagent has been shown to produce pyrrolidine derivatives that incorporate a 2-azabicyclo[3.1.0]hex-3-ene skeleton. nih.gov This process proceeds through a 1,2-dihydropyridine and a vinylazomethine ylide intermediate. The resulting bicyclic products are versatile synthons that can be further transformed into a variety of functionalized pyrrolidines, for example, through reductive ring-opening of the cyclopropane moiety. nih.gov

Another class of rearrangements involves the transformation of vinylaziridines. Under certain conditions, these strained three-membered rings can undergo spontaneous rearrangement to afford pyrrolidine structures. researchgate.net This ring expansion provides a direct route from aziridines to the pyrrolidine core.

More complex rearrangements have also been reported. For instance, a novel reaction for synthesizing 3,4-disubstituted 1-hydroxy-pyrrolidine-2,5-diones has been developed from 3-substituted coumarins and nitromethane. nih.gov This transformation involves a Michael addition followed by a complex rearrangement and a Nef reaction to yield the final pyrrolidine-dione product. Similarly, pyrrolidines can undergo reactions with anomeric amide reagents to generate cyclic isodiazene intermediates, which then rearrange to form cyclic hydrazones through a formal nitrogen-atom insertion. acs.org These methods showcase the diverse ways in which rearrangement reactions can be harnessed to access unique pyrrolidine structures.

Table 3: Examples of Rearrangement Reactions for Pyrrolidine Synthesis

| Reaction Type | Starting Material(s) | Key Transformation | Product Type | Ref |

|---|---|---|---|---|

| Ring Contraction | Pyridine, Silylborane | Photo-promoted ring contraction | 2-Azabicyclo[3.1.0]hex-3-ene derivatives | nih.gov |

| Ring Expansion | Vinylaziridine | Spontaneous rearrangement | Pyrrolidine | researchgate.net |

| Michael Addition/Rearrangement | 3-Substituted Coumarin, Nitromethane | Rearrangement of Michael adduct | 1-Hydroxy-pyrrolidine-2,5-dione | nih.gov |

| Nitrogen-Atom Insertion | Pyrrolidine, Anomeric amide | Isodiazene formation and rearrangement | Cyclic Hydrazone | acs.org |

Enzymatic and Biocatalytic Routes to Pyrrolidine Derivatives

The use of enzymes and biocatalysts in organic synthesis offers significant advantages, including high stereoselectivity, mild reaction conditions, and environmental compatibility. mdpi.com These methods are increasingly applied to the synthesis of chiral pyrrolidine derivatives, which are valuable building blocks for pharmaceuticals and other biologically active molecules. nih.gov

Biocatalytic approaches are particularly useful for producing enantiomerically pure pyrrolidines. While specific enzymatic routes to this compound are not extensively detailed in the literature, general strategies for the synthesis of chiral pyrrolidine precursors are well-established. For instance, enzymes are used in the production of D-amino acids, which can serve as precursors for various heterocyclic compounds. nih.gov

The synthesis of pyrrolidine-based drugs often starts from chiral precursors like (S)-prolinol, which is typically prepared by the chemical reduction of proline. nih.gov However, biocatalysis offers alternative and potentially more selective routes. For example, enzymes can be employed for the asymmetric synthesis of substituted pyrrolidines, capitalizing on their ability to distinguish between enantiomers or prochiral faces of a substrate.

A key challenge in synthetic chemistry is the construction of stereogenic centers. A chemoenzymatic strategy combining H/D exchange and 1,3-dipolar cycloaddition has been developed for the asymmetric synthesis of α-deuterated pyrrolidine derivatives. rsc.org In this process, a copper(I) catalyst facilitates the H/D exchange with D₂O on a glycine-derived substrate, which then undergoes an asymmetric cycloaddition to build the chiral, deuterated pyrrolidine ring with excellent stereoselectivity. rsc.org Such methods highlight the power of combining metal catalysis with biocatalytic principles (using D₂O as a readily available isotope source) to achieve highly specific and valuable transformations.

The continued exploration of enzyme families like transaminases, reductases, and hydrolases is expected to yield more direct biocatalytic methods for the production of complex pyrrolidine derivatives in a highly enantioselective manner.

Structural Modifications, Derivatives, and Analogues of 3 2,4 Dimethoxybenzyl Pyrrolidine

Design and Synthesis of Substituted Pyrrolidine (B122466) Analogues

The synthesis of analogues of 3-(2,4-Dimethoxybenzyl)pyrrolidine primarily involves two key strategies: functionalization of the pyrrolidine nitrogen and substitution at various positions on the carbon framework of the ring. These approaches allow for a systematic investigation of structure-activity relationships (SAR).

The secondary amine of the pyrrolidine ring is a prime site for modification due to its nucleophilicity. nih.gov N-alkylation and N-acylation are common reactions to introduce a wide array of substituents. For instance, N-substituted oxybenzyl pyrrolidine acid analogs have been synthesized and identified as potent dual agonists for peroxisome proliferator-activated receptors (PPARα/γ). nih.gov

Research into related structures, such as 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidines, demonstrates the synthesis of complex N-heterocycle benzenesulfonamide (B165840) derivatives. nih.gov The general synthetic approach involves coupling key aniline (B41778) intermediates with a chlorinated pyrrolo[2,3-d]pyrimidine core, showcasing how the nitrogen atom can be integrated into larger, more complex heterocyclic systems. nih.gov

Table 1: Examples of N-Substitution Reactions on Pyrrolidine Scaffolds

| Precursor | Reagents and Conditions | Product Type | Reference |

|---|---|---|---|

| 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide | arylamine, Xantphos, Pd₂(dba)₃, Cs₂CO₃, DMF, 110 °C, microwave | 2-((4-sulfamoylphenyl)amino) substituted derivatives | nih.gov |

This table is generated based on synthetic methods for related pyrrolidine-containing structures to illustrate potential modifications applicable to the this compound scaffold.

Substitutions on the carbon atoms of the pyrrolidine ring allow for fine-tuning of the molecule's stereochemistry and spatial arrangement. The 1,3-dipolar cycloaddition reaction is a powerful method for constructing highly substituted pyrrolidines with controlled stereochemistry. nih.govnih.gov This reaction, typically between an azomethine ylide and an alkene, allows for the stereoselective introduction of substituents at the C-2, C-3, C-4, and C-5 positions. nih.gov

Studies on SAR have shown that the stereochemistry of substituents is crucial. For example, in a series of PPARα/γ dual agonists, the cis-configuration of substituents at the C-3 and C-4 positions of the pyrrolidine ring was found to be preferable to the trans orientation. nih.gov Furthermore, a skeletal editing method has been developed to directly insert a nitrogen atom into pyrrolidine rings, converting them into tetrahydropyridazine scaffolds, which can then be manipulated to form other nitrogen-rich heterocycles. nih.gov

Exploration of Pyrrolidine Ring System Analogues

Beyond simple substitution, the core pyrrolidine structure can be fundamentally altered to create related ring systems, such as pyrrolidinones and fused or spirocyclic structures. These modifications significantly expand the chemical space available for drug discovery and material science applications.

Pyrrolidinone (a lactam) and pyrrolidine-2,5-dione (a succinimide) derivatives introduce carbonyl groups that can act as hydrogen bond acceptors and alter the electronic properties of the ring. A series of 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivatives have been synthesized and evaluated for anticancer activity. mdpi.com These syntheses often start from a carbohydrazide (B1668358) intermediate, which is then cyclized or reacted with various reagents to form hydrazones, oxadiazoles (B1248032), and triazoles. mdpi.com

Another novel method describes the synthesis of 3,4-disubstituted 1-hydroxy-pyrrolidine-2,5-diones from 3-substituted coumarins and nitromethane. mdpi.com This rearrangement reaction proceeds under simple experimental conditions and is effective for coumarins bearing electron-withdrawing groups. mdpi.com

Table 2: Synthesis of Pyrrolidine-2,5-dione Analogues

| Starting Material | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Coumarin-3-carboxylic acid ethyl ester | Nitromethane | Ethyl 1-hydroxy-4-(2-hydroxyphenyl)-2,5-dioxopyrrolidine-3-carboxylate | Not specified | mdpi.com |

Fusing the pyrrolidine ring with other cyclic systems or creating spirocyclic structures introduces significant conformational rigidity and three-dimensionality. These complex scaffolds are of great interest in medicinal chemistry.

Fused Systems: Methods for synthesizing fused pyrrolidines often employ multicomponent reactions. For example, pyrrolidinedione-fused hexahydropyrrolo[2,1-a]isoquinolines have been synthesized via a three-component [3+2] cycloaddition, followed by a one-pot N-allylation and intramolecular Heck reaction. nih.govbeilstein-journals.org This strategy combines multiple synthetic steps into a single, efficient process. nih.gov Similarly, polysubstituted fused pyrrolidines, such as 3-azabicyclo[3.2.0]heptanes, can be prepared with excellent diastereoselectivity through a [2+2]/[2+3] cycloaddition of azomethine ylides. rsc.org

Spirocyclic Systems: Spirocyclic pyrrolidines, where the pyrrolidine ring shares a single carbon atom with another ring, are another important class of derivatives. researchgate.netrsc.org An efficient, one-pot, three-component protocol has been developed for the stereoselective synthesis of spiro-pyrrolidines, -pyrrolizidines, and -pyrrolothiazolidines. rsc.orgnih.gov This reaction involves the 1,3-dipolar cycloaddition of azomethine ylides (generated from isatin (B1672199) and secondary amino acids) with 5-arylidene thiazolidine-2,4-diones. nih.gov The synthesis of a spiro{pyrrolidine-3,1'-pyrrolo[3,4-c]pyrrole} framework has also been achieved via a multicomponent 1,3-dipolar cycloaddition, where the order of addition of the reagents was found to be crucial for high yields. ua.es

Hybrid Compounds and Conjugates Incorporating this compound Scaffolds

Hybrid compounds are created by covalently linking the this compound scaffold to other pharmacophores or functional moieties to generate molecules with potentially novel or synergistic activities.

A notable strategy involves the synthesis of pyrrolidinyl triazoles. rsc.org In one approach, a key triazolyl trifluoroborate intermediate is formed via a 1,3-dipolar cycloaddition of ethynyl (B1212043) trifluoroborate with an azidopyrrolidine. This intermediate can then undergo Suzuki-Miyaura coupling reactions with various partners to create a diverse library of 1,4-disubstituted triazoles. This method demonstrates how late-stage diversification can rapidly generate a range of biologically active molecules from a common pyrrolidine-containing precursor. rsc.org

Another area of exploration is the fusion of the pyrrolidine ring with other biologically active heterocyclic systems. For example, new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives have been designed and synthesized as potential enzyme inhibitors. nih.gov These complex structures are often built by reacting precursor chalcones with aminothiouracil, followed by further cyclization and substitution reactions to create fused triazolo-pyrimidinone systems. nih.gov Such hybrid structures combine the features of multiple pharmacophores to target specific biological pathways.

Multi-Heterocyclic Systems with Pyrrolidine Moieties

The incorporation of the pyrrolidine scaffold into multi-heterocyclic systems has led to the discovery of compounds with diverse biological activities. The synthesis of pyrrolidine-2,3-diones has been a subject of interest, with these scaffolds showing promise in inhibiting and eradicating bacterial biofilms. nih.govrsc.org A novel library of monomeric and dimeric pyrrolidine-2,3-dione (B1313883) scaffolds displayed improved aqueous solubility and potent anti-biofilm properties. nih.gov

Structure-Activity Relationship (SAR) Studies within this compound Analogues

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For analogs of this compound, SAR studies have provided valuable insights into the structural requirements for various pharmacological effects.

In a study of 1-benzyl-pyrrolidine-3-ol analogues synthesized via a multi-component Ugi reaction, two lead compounds, 5j and 5p, exhibited selective cytotoxicity towards HL-60 cells and were found to induce apoptosis by targeting caspase-3. monash.edu This suggests that the substituents on the benzyl (B1604629) and pyrrolidine rings play a critical role in their anticancer activity.

Another SAR study on meridianin derivatives, which contain a substituted pyrimidine (B1678525) ring, revealed that the length of the alkyl chain linking an isothiouronium group significantly impacts antitumor activity. mdpi.com Compound 6e, with a six-carbon linker, showed the most potent activity and was found to inhibit the JAK/STAT3 signaling pathway. mdpi.com

Furthermore, research on N-benzyl piperidines, which are structurally related to N-benzyl pyrrolidines, has provided insights into their activity as allosteric modulators of the serotonin (B10506) transporter. uky.edu These studies collectively emphasize that modifications to the benzyl group, the pyrrolidine ring, and any linking moieties can profoundly influence the biological activity and target selectivity of these compounds.

Table 3: SAR of 1-benzyl-pyrrolidine-3-ol Analogues

| Compound | Key Structural Features | Biological Activity | Reference |

|---|---|---|---|

| 5j | Electronically diverse analogue | Selective cytotoxicity towards HL-60 cells, induces apoptosis via caspase-3 | monash.edu |

| 5p | Electronically diverse analogue | Selective cytotoxicity towards HL-60 cells, induces apoptosis via caspase-3 | monash.edu |

This table summarizes SAR findings for 1-benzyl-pyrrolidine-3-ol analogues, which are structurally similar to the target compound.

In Vitro and Pre Clinical Biological Activity Investigations of 3 2,4 Dimethoxybenzyl Pyrrolidine and Its Derivatives

Molecular Interactions with Biological Targets

The interaction of pyrrolidine (B122466) derivatives with biological macromolecules is a key determinant of their therapeutic effects. These interactions are explored through receptor binding assays, enzyme inhibition profiling, and detailed studies of ligand-protein complexes.

Receptor Binding Affinity Studies

Pyrrolidine-containing molecules have been identified as potent antagonists for various receptors. For instance, certain derivatives have been designed as antagonists of the chemokine receptor CXCR4, which plays a role in HIV infection, inflammation, and cancer metastasis. One such derivative, which includes pyridine, piperazine, and pyrimidine (B1678525) moieties alongside the pyrrolidine ring, demonstrated a strong binding affinity for the CXCR4 receptor with an IC₅₀ value of 79 nM and was capable of inhibiting CXCL12-induced cytosolic calcium flux. nih.gov

Enzyme Inhibition Profiling (e.g., Acetylcholinesterase, Metabolic Enzymes, Glycosidases)

The pyrrolidine scaffold is a common feature in many potent enzyme inhibitors, targeting a range of enzymes implicated in various diseases.

Acetylcholinesterase Inhibition

Acetylcholinesterase (AChE) inhibitors are crucial for managing neurodegenerative conditions like Alzheimer's disease. wikipedia.org Several classes of pyrrolidine derivatives have shown significant promise in this area. Dispiro[indoline-3,2′-pyrrolidine-3′,3′′-pyrrolidines] have been synthesized and found to be effective cholinesterase inhibitors. nih.gov Specifically, compounds 8e and 8g from one study showed potent and selective inhibition of AChE over butyrylcholinesterase (BChE), an activity profile similar to the clinically used drug Donepezil. nih.gov Another study on dispiro pyrrolidines found that some derivatives were more potent against BChE, with compound 7b identified as a mixed-mode inhibitor. researchgate.net Furthermore, novel pyrrolizine-based compounds, which share a related structural core, have been developed as dual inhibitors of both AChE and BChE at submicromolar concentrations. nih.gov

Table 1: Cholinesterase Inhibitory Activity of Selected Pyrrolidine Derivatives

| Compound | Target Enzyme | Inhibitory Activity (IC₅₀/Kᵢ in µM) | Reference |

|---|---|---|---|

| Dispiro-pyrrolidine 8e | AChE | 3.35 (IC₅₀) | nih.gov |

| Dispiro-pyrrolidine 8e | BChE | 5.63 (IC₅₀) | nih.gov |

| Dispiro-pyrrolidine 8g | AChE | 3.15 (IC₅₀) | nih.gov |

| Dispiro-pyrrolidine 8g | BChE | 4.74 (IC₅₀) | nih.gov |

| Dispiro-pyrrolidine 7b | BChE | 12.78 (IC₅₀) | researchgate.net |

| Pyrrolizine derivative 11 | hAChE | 0.40 (Kᵢ) | nih.gov |

| Pyrrolizine derivative 11 | hBChE | 0.129 (Kᵢ) | nih.gov |

Metabolic Enzyme and Glycosidase Inhibition

Inhibitors of carbohydrate-hydrolyzing enzymes like α-glucosidase and α-amylase are used in the management of type 2 diabetes. nih.govmui.ac.ir Pyrrolidine derivatives have been extensively studied for this purpose. A family of pyrrolidine iminosugars has been described as potent α-glucosidase inhibitors with promising glucose-lowering activity. acs.org

Studies have identified N-substituted-acetylpyrrolidine derivatives with significant inhibitory potential against α-glucosidase. nih.govmui.ac.ir For example, N-(benzyl)-2-acetylpyrrolidine (4a ) showed a high inhibitory activity with an IC₅₀ value of 0.52 mM. nih.govmui.ac.ir In another study, a series of chalcones containing a pyrrolidine moiety were synthesized, with compound 3 exhibiting an excellent dual inhibitory effect against both α-amylase (IC₅₀: 14.61 µM) and α-glucosidase (IC₅₀: 25.38 µM). nih.gov

Table 2: Glycosidase and Amylase Inhibitory Activity of Selected Pyrrolidine Derivatives

| Compound | Target Enzyme | Inhibitory Activity (IC₅₀ in µM) | Reference |

|---|---|---|---|

| N-(benzyl)-2-acetylpyrrolidine (4a) | α-glucosidase | 520 | nih.govmui.ac.ir |

| Pyrrolidine-chalcone hybrid 3 | α-amylase | 14.61 | nih.gov |

| Pyrrolidine-chalcone hybrid 3 | α-glucosidase | 25.38 | nih.gov |

| Pyrrolidine-chalcone hybrid 8 | α-amylase | 18.10 | nih.gov |

| Pyrrolidine-chalcone hybrid 10 | α-glucosidase | 44.21 | nih.gov |

Other metabolic enzymes are also targeted by pyrrolidine derivatives. A series of 3-(4-aminophenyl)pyrrolidine-2,5-diones were identified as weak inhibitors of the all-trans-retinoic acid (RA) metabolizing enzyme in rat liver microsomes. nih.gov Additionally, certain pyrrolidine derivatives have been synthesized as inhibitors of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes, showing potential as anti-inflammatory agents. researchgate.net

Investigation of Ligand-Protein Interactions

Molecular docking and kinetic studies are instrumental in elucidating the binding modes of pyrrolidine derivatives with their protein targets. For cholinesterase inhibitors, molecular modeling has revealed interesting binding templates within the active site channel of the AChE enzyme. nih.govresearchgate.net Kinetic analysis of N-acetylpyrrolidine derivatives demonstrated a mixed-type inhibition against both α-glucosidase and α-amylase, suggesting that the inhibitors can bind to both the free enzyme and the enzyme-substrate complex. nih.govmui.ac.ir Similarly, kinetic studies of pyrrolizine-based inhibitors showed a competitive type of inhibition for both human AChE and BChE. nih.gov These in silico and kinetic approaches are crucial for understanding structure-activity relationships and guiding the design of more potent and selective inhibitors.

Cellular Activity Studies

The biological activity of pyrrolidine derivatives has been further validated through cellular assays, demonstrating their potential as antiproliferative and antimicrobial agents.

Antiproliferative Effects on in vitro Cancer Cell Lines

The pyrrolidine scaffold is present in numerous compounds with significant anticancer activity against a variety of cancer cell lines. nih.gov Derivatives of 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid, when modified to include 1,3,4-oxadiazolethione and 4-aminotriazolethione rings, showed enhanced anticancer activity against human A549 lung epithelial cells, reducing cell viability to 28.0% and 29.6%, respectively. mdpi.com

Another study on 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide reported significant antiproliferative activity against the A549 lung cancer cell line (IC₅₀: 14.4 µg/mL) and the HUVEC cell line (IC₅₀: 5.6 µg/mL). nih.gov Furthermore, copper(II) complexes of thiosemicarbazone pyrrolidines were found to be highly potent, with one complex showing an IC₅₀ of 0.99 µM against the SW480 colon cancer cell line, making it approximately three times more potent than the reference drug cisplatin. nih.gov

Table 3: Antiproliferative Activity of Selected Pyrrolidine Derivatives

| Compound | Cell Line | Activity (IC₅₀) | Reference |

|---|---|---|---|

| 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide | A549 (Lung Cancer) | 14.4 µg/mL | nih.gov |

| 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide | HUVEC (Endothelial) | 5.6 µg/mL | nih.gov |

| Thiosemicarbazone pyrrolidine–copper(II) complex 37a | SW480 (Colon Cancer) | 0.99 µM | nih.gov |

| Pyrrolidine-chalcone hybrid 5 | A549 (Lung Cancer) | 82.20 µM | nih.gov |

| Pyrrolidine-chalcone hybrid 8 | A549 (Lung Cancer) | 59.96 µM | nih.gov |

Antimicrobial Efficacy against Bacterial and Fungal Pathogens

The emergence of drug-resistant microbes necessitates the development of new antimicrobial agents, and pyrrolidine derivatives have shown considerable potential in this domain. nih.govbiointerfaceresearch.com

Studies on pyrrolidine-substituted halogenobenzene derivatives revealed that several compounds inhibited the growth of a panel of Gram-positive and Gram-negative bacteria, as well as the fungus Candida albicans, with Minimum Inhibitory Concentration (MIC) values ranging from 32 to 512 µg/mL. nih.gov In another investigation, new tetrazole derivatives bearing a pyrrolidine moiety were synthesized and evaluated for their activity against C. albicans. nih.gov The most active compound demonstrated antifungal effects through necrotic cell death, showing particular efficacy against biofilms. nih.gov Thiazole-based pyrrolidine derivatives have also been explored, with one 4-F-phenyl derivative found to selectively inhibit Gram-positive bacteria (Staphylococcus aureus and Bacillus cereus) with minimal toxicity to mammalian cells. biointerfaceresearch.com

Table 4: Antimicrobial Activity of Selected Pyrrolidine Derivatives

| Compound Class/Derivative | Target Pathogen | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| Pyrrolidine substituted halogenobenzenes | S. aureus, B. subtilis, E. coli, K. pneumoniae, C. albicans | 32 - 512 | nih.gov |

| Tetrazole-pyrrolidine hybrid 44 | C. albicans | 4 | nih.gov |

| Sulfonylamino pyrrolidine derivative 38 | S. aureus | 3.11 | nih.gov |

| Sulfonylamino pyrrolidine derivative 38 | E. coli | 6.58 | nih.gov |

| Sulfonylamino pyrrolidine derivative 38 | P. aeruginosa | 5.82 | nih.gov |

| Pyrrolidine-2,5-dione derivative 8 | Bacteria & Yeasts | 16 - 256 | nih.gov |

Antimycobacterial Activity

A review of published scientific literature did not yield specific data regarding the in vitro or pre-clinical antimycobacterial activity of the compound 3-(2,4-Dimethoxybenzyl)pyrrolidine or its direct derivatives. While the broader class of pyrrolidine-containing compounds has been investigated for various biological activities, specific studies focusing on this particular chemical entity against Mycobacterium species are not available in the reviewed sources. researchgate.netlatamjpharm.orgnih.govucp.ptresearchgate.netnih.gov

Modulation of Specific Intracellular Pathways (e.g., Mitochondrial Permeability Transition Pore)

There is no available information in the reviewed scientific literature linking this compound or its derivatives to the modulation of the mitochondrial permeability transition pore (mPTP). The mPTP is a complex protein pore in the inner mitochondrial membrane, and its regulation is a target for various pathological conditions. nih.govnih.govelsevierpure.com However, studies specifically investigating the effect of this compound on this intracellular pathway have not been identified.

In Vivo Efficacy Studies in Non-Human Animal Models

Antimalarial Potential in Rodent Disease Models

While direct in vivo studies on this compound are not documented in the available literature, significant research has been conducted on the closely related chemotype of 4-aryl-N-benzylpyrrolidine-3-carboxamides as a novel class of orally efficacious antimalarial agents. nih.govnih.gov

Initial screening of public antimalarial databases identified GNF-Pf-4691, a 4-aryl-N-benzylpyrrolidine-3-carboxamide, as a promising starting point for a new antimalarial chemotype. nih.gov This led to extensive structure-activity relationship (SAR) profiling of the two terminal aryl rings to optimize potency and pharmacokinetic properties. The research revealed that while the 3-aryl position of the pyrrolidine ring tolerated a range of hydrophobic groups, relatively few substituents were tolerated at the benzylic position. nih.gov

From these investigations, the compound (+)-54b (also known as CWHM-1008) emerged as a lead candidate. This derivative demonstrated potent in vitro activity against both drug-sensitive (3D7) and drug-resistant (Dd2) strains of Plasmodium falciparum, with EC50 values of 46 nM and 21 nM, respectively. nih.gov

Crucially, the antimalarial potential of this pyrrolidine-based scaffold was confirmed in rodent disease models. Compound (+)-54b was shown to be orally efficacious in a murine 4-day suppressive test using a chloroquine-resistant strain of Plasmodium chabaudi ASCQ. nih.gov When administered orally once daily for four days, it demonstrated a dose-dependent reduction in parasitemia. nih.gov At a dose of 30 mg/kg/day, compound (+)-54b achieved a 98.7% suppression of parasitemia, establishing an ED99 of approximately 30 mg/kg/day. nih.gov

The findings indicate that the 4-aryl-N-benzylpyrrolidine-3-carboxamide chemotype is a promising scaffold for the development of new, orally active antimalarial drugs. nih.gov

Interactive Data Table: In Vivo Antimalarial Efficacy of a Lead 4-Aryl-N-benzylpyrrolidine-3-carboxamide Derivative ((+)-54b) in a Murine Model

| Dose (mg/kg/day, oral) | Mean Parasitemia Suppression (%) | Mouse Strain | Parasite Strain | Study Type |

| 3 | Not specified, ED90 ~20 mg/kg/day | NIH | P. chabaudi ASCQ | 4-Day Suppressive Test |

| 10 | Not specified, ED90 ~20 mg/kg/day | NIH | P. chabaudi ASCQ | 4-Day Suppressive Test |

| 30 | 98.7 | NIH | P. chabaudi ASCQ | 4-Day Suppressive Test |

Computational Chemistry and Theoretical Investigations of 3 2,4 Dimethoxybenzyl Pyrrolidine

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is fundamental in drug discovery for predicting the binding mode and affinity of a small molecule ligand, such as 3-(2,4-Dimethoxybenzyl)pyrrolidine, to a macromolecular target, typically a protein.

The process involves preparing the three-dimensional structures of both the ligand and the protein. The ligand's structure would be energy-minimized to find its most stable conformation. ingentaconnect.com The protein target would be selected based on the known pharmacology of similar pyrrolidine (B122466) derivatives, which have shown activity against a range of enzymes like neuraminidase, α-amylase, α-glucosidase, and dipeptidyl peptidase-IV (DPP-IV). ingentaconnect.comnih.govnih.gov

Using software like AutoDock or Molegro Virtual Docker (MVD), the this compound molecule would be placed into the binding site of the target protein. ingentaconnect.comnih.gov The program then explores various possible conformations and orientations of the ligand within the binding site, scoring each based on a force field that estimates the binding energy.

For this compound, docking studies would likely reveal key interactions. The nitrogen atom in the pyrrolidine ring is a potential hydrogen bond acceptor, while the NH group can act as a hydrogen bond donor. mdpi.com The dimethoxybenzyl ring would be expected to form hydrophobic and π-π stacking interactions with aromatic amino acid residues (like tryptophan, tyrosine, or phenylalanine) in the protein's active site. nih.gov The methoxy (B1213986) groups could also participate in hydrogen bonding. Studies on similar pyrrolidine derivatives have identified key interacting residues in various enzymes, as illustrated in the table below. nih.govnih.gov

Table 1: Illustrative Potential Protein Targets and Key Interacting Residues for Pyrrolidine Derivatives

| Protein Target | Key Interacting Residues | Type of Interaction | Reference |

| Neuraminidase | Trp178, Arg371, Tyr406 | Hydrogen Bonding, Electrostatic | nih.gov |

| α-Amylase | Asp197, Glu233, Asp300 | Hydrogen Bonding | nih.gov |

| α-Glucosidase | Asp215, Glu277, Asp352 | Hydrogen Bonding | nih.gov |

| Dipeptidyl Peptidase-IV | Glu205, Glu206, Tyr662 | Electrostatic, Hydrogen Bonding | ingentaconnect.com |

| Glucosamine-6-P Synthase | Ser347, Gly301, Ala602 | Hydrogen Bonding | mdpi.com |

The output of a docking simulation is a set of binding poses ranked by their predicted binding affinity (e.g., in kcal/mol). This information is crucial for understanding the structural basis of potential biological activity and for guiding the design of more potent analogs.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. MD simulations are used to assess the stability of the docked complex and to analyze the conformational changes of both the ligand and the protein upon binding.

Following a docking study, the most promising ligand-protein complex would be selected as the starting point for an MD simulation. The complex would be placed in a simulated environment, typically a box of water molecules with ions to mimic physiological conditions. The simulation then solves Newton's equations of motion for every atom in the system over a set period, often nanoseconds. tandfonline.comresearchgate.net

For this compound complexed with a target protein, MD simulations would provide insights into the stability of the binding pose. Key metrics such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms are monitored. A stable RMSD value over the simulation time suggests that the ligand remains securely in the binding pocket. mdpi.com

Furthermore, MD simulations allow for a detailed analysis of the intermolecular interactions, such as hydrogen bonds, showing how their occupancies change over time. This can reveal which interactions are most critical for stable binding. mdpi.com The simulation can also uncover the role of water molecules in mediating ligand-protein interactions. By calculating the binding free energy from the MD trajectory using methods like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area), a more accurate estimation of the binding affinity can be obtained. tandfonline.com

Table 2: Typical Parameters for a Molecular Dynamics Simulation

| Parameter | Typical Value/Setting | Purpose |

| Force Field | AMBER, CHARMM, GROMOS | Describes the potential energy of the system |

| Water Model | TIP3P, SPC/E | Explicitly represents the solvent environment |

| Simulation Time | 50 - 200 ns | Duration of the simulation to observe system dynamics |

| Ensemble | NVT, NPT | Controls thermodynamic variables like temperature and pressure |

| Temperature | 300 K | Simulates physiological temperature |

| Pressure | 1 atm | Simulates physiological pressure |

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule from first principles. These methods provide detailed information about molecular structure, charge distribution, and reactivity.

For this compound, DFT calculations, often using a functional like B3LYP with a basis set such as 6-31G* or higher, would be performed to optimize the molecule's geometry. arabjchem.orgeurjchem.com This process determines the most stable three-dimensional arrangement of the atoms by finding the minimum energy conformation, providing precise bond lengths and angles. eurjchem.com

From the optimized geometry, a wealth of electronic properties can be calculated:

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy gap between them indicates the molecule's chemical stability and reactivity. epstem.net

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the molecule's surface. It identifies regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue), highlighting likely sites for intermolecular interactions. researchgate.net

Mulliken Atomic Charges: These calculations distribute the total molecular charge among the individual atoms, indicating which atoms are electron-deficient or electron-rich. epstem.net

Mechanistic Investigations of Chemical Reactions

DFT is a powerful tool for elucidating reaction mechanisms. acs.org For the synthesis or potential metabolism of this compound, DFT calculations can be used to model the reaction pathway. By calculating the energies of reactants, products, intermediates, and transition states, the most energetically favorable reaction mechanism can be determined. acs.org This provides invaluable insight for optimizing synthetic routes or predicting metabolic fate.

Tautomerism and Isomer Stability Studies

DFT calculations are also employed to assess the relative stabilities of different isomers or conformers. For this compound, this would involve comparing the optimized energies of various conformations, such as those arising from the puckering of the pyrrolidine ring or rotation around the single bond connecting the benzyl (B1604629) and pyrrolidine moieties. The conformer with the lowest calculated energy is predicted to be the most stable and therefore the most abundant.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. frontiersin.org

To build a QSAR model for analogs of this compound, a dataset of structurally similar compounds with experimentally measured biological activities (e.g., IC50 values) would be required. scispace.com For each compound, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's structure, including physicochemical, electronic, and topological properties. nih.gov

Table 3: Examples of Common Molecular Descriptors Used in QSAR Studies

| Descriptor Class | Example Descriptors | Information Provided |

| Physicochemical | LogP, Molecular Weight (MW) | Hydrophobicity, Size |

| Electronic | Dipole Moment, HOMO/LUMO energies | Polarity, Reactivity |

| Topological | Wiener Index, Balaban Index | Molecular branching and shape |

| 3D (CoMFA/CoMSIA) | Steric Fields, Electrostatic Fields | 3D shape and charge distribution |

Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, a mathematical model is developed that correlates the descriptors with the observed biological activity. scilit.com A robust QSAR model, validated through internal and external statistical tests (e.g., Q², R²pred), can then be used to predict the activity of new, yet-to-be-synthesized compounds. nih.govtandfonline.com This predictive power helps prioritize which analogs of this compound should be synthesized and tested, saving significant time and resources in the drug discovery process.

Prediction and Interpretation of Spectroscopic Properties (Theoretical Aspects)

Quantum chemical calculations can accurately predict various spectroscopic properties, which is invaluable for structure verification.

For this compound, DFT calculations using the Gauge-Independent Atomic Orbital (GIAO) method can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. epstem.netresearchgate.net These theoretical values are then compared with experimental NMR data. A good correlation between the calculated and observed spectra provides strong evidence for the proposed chemical structure. researchgate.net Discrepancies can help in re-evaluating the proposed structure or identifying different conformational isomers in solution.

Similarly, theoretical vibrational frequencies (Infrared and Raman spectra) can be calculated. epstem.net These calculated frequencies are often systematically scaled to correct for approximations in the theory and can be compared with experimental IR spectra to help assign specific vibrational modes to the functional groups within the molecule.

Table 4: Illustrative Comparison of Hypothetical Experimental and Theoretical ¹³C NMR Shifts for this compound

| Atom Position (Hypothetical) | Theoretical Shift (ppm) (GIAO/DFT) | Experimental Shift (ppm) |

| Pyrrolidine C2 | 54.5 | 54.2 |

| Pyrrolidine C3 | 40.1 | 39.8 |

| Pyrrolidine C4 | 25.8 | 25.5 |

| Pyrrolidine C5 | 47.3 | 47.0 |

| Benzyl CH₂ | 38.2 | 37.9 |

| Benzene (B151609) C1 (ipso) | 120.5 | 120.3 |

| Benzene C2 (C-OCH₃) | 159.8 | 159.6 |

| Benzene C4 (C-OCH₃) | 160.5 | 160.2 |

| Methoxy C (at C2) | 55.9 | 55.6 |

| Methoxy C (at C4) | 55.7 | 55.4 |

Analysis of Intermolecular Interactions and Crystal Packing (e.g., Hirshfeld Surface Analysis, Energy Frameworks)

A comprehensive analysis of the intermolecular interactions and crystal packing of this compound using computational methods such as Hirshfeld surface analysis and energy frameworks is currently precluded by the absence of publicly available crystallographic data for this specific compound. The determination of the single-crystal X-ray structure is a prerequisite for these theoretical investigations, as they rely on the precise atomic coordinates and unit cell parameters of the crystalline solid.

Hirshfeld Surface Analysis , a powerful tool in crystal engineering, would provide detailed insights into the nature and prevalence of intermolecular contacts. This method partitions crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates that of the surrounding crystal. By mapping various properties onto this surface, such as the normalized contact distance (dnorm), one can visualize and quantify the different types of intermolecular interactions.

Hydrogen Bonds: The pyrrolidine ring contains a secondary amine (N-H) group, which can act as a hydrogen bond donor. The oxygen atoms of the two methoxy groups on the benzyl ring are potential hydrogen bond acceptors. The presence and geometry of N-H···O hydrogen bonds would be a key feature of the crystal packing.

van der Waals Interactions: A significant portion of the molecular surface would be involved in weaker van der Waals forces. The two-dimensional fingerprint plots derived from the Hirshfeld surface would quantify the percentage of H···H, C···H/H···C, and other contacts.

π-Interactions: The dimethoxy-substituted benzene ring could participate in π-stacking or C-H···π interactions, further stabilizing the crystal lattice.

A hypothetical data table summarizing the contributions of different intermolecular contacts for this compound, as would be generated from a Hirshfeld analysis, is presented below for illustrative purposes. The actual values would be dependent on the experimentally determined crystal structure.

| Intermolecular Contact Type | Hypothetical Percentage Contribution to Hirshfeld Surface |

| H···H | 45-55% |

| O···H/H···O | 15-25% |

| C···H/H···C | 20-30% |

| N···H/H···N | 5-10% |

| Other (e.g., C···C, C···N) | < 5% |

Energy Frameworks analysis complements the geometric insights from Hirshfeld surfaces by quantifying the energetic aspects of the crystal packing. This method involves calculating the interaction energies between a central molecule and its neighbors within a defined cluster. The total interaction energy is typically decomposed into its electrostatic, polarization, dispersion, and exchange-repulsion components.

The resulting energy frameworks can be visualized as a network of cylinders connecting the centroids of interacting molecules, where the cylinder radius is proportional to the strength of the interaction. This provides a clear and intuitive representation of the packing topology and the hierarchy of interaction strengths that govern the crystal's stability. For this compound, this analysis would reveal the strongest interaction pathways within the crystal, likely highlighting the primary role of hydrogen bonding and the collective contribution of dispersion forces.

Applications in Chemical Biology and As Synthetic Intermediates

Development of Chemical Probes for Biological Systems

The pyrrolidine (B122466) ring is a cornerstone in the design of molecules intended to interact with biological systems. nih.gov Derivatives of this scaffold are frequently developed as chemical probes to investigate and modulate the function of enzymes, receptors, and other protein targets. Pyrrolidine-based structures are known to exhibit a wide array of biological activities, including anticancer, antimicrobial, and antiviral properties. researchgate.net

While 3-(2,4-Dimethoxybenzyl)pyrrolidine itself is not extensively documented as a direct chemical probe, its structure represents a key precursor for the synthesis of such tools. The development of novel inhibitors for targets like penicillin-binding proteins (PBPs) has involved the synthesis of libraries based on a pyrrolidine-2,3-dione (B1313883) core, demonstrating the scaffold's adaptability in creating targeted agents. nih.gov The synthesis of various pyrrolidine derivatives allows for a systematic exploration of the chemical space around a biological target, a fundamental aspect of developing selective probes. nih.gov The inherent stereochemistry of the substituted pyrrolidine ring allows for precise three-dimensional positioning of functional groups, which is critical for achieving specific interactions with enantioselective proteins and guiding the design of drug candidates. nih.gov

Utilization as Building Blocks in Complex Organic Synthesis

The pyrrolidine framework is considered a valuable building block in medicinal chemistry and complex organic synthesis. nih.govresearchgate.net Its presence in a multitude of natural products and pharmaceuticals underscores its importance. wikipedia.org Spirocyclic pyrrolidines, for instance, are recognized as advanced building blocks for drug discovery and are key intermediates in the synthesis of antibacterial agents. researchgate.net

The synthesis of complex molecules often relies on the strategic use of versatile precursors, and this compound fits this role. The synthesis of new pyrrolidine derivatives often begins with simpler, functionalized pyrrolidine rings. nih.gov For example, 1,3-dipolar cycloaddition reactions are a classical method for creating substituted pyrrolidines, which can then be further modified. nih.govresearchgate.net The this compound structure serves as a stable, yet reactive, intermediate. The benzyl (B1604629) group at the 3-position provides a site for further functionalization, while the protected nitrogen allows for selective reactions at other parts of a larger molecule. The synthesis of various 3-substituted pyrrolidine-2,4-diones has been explored to generate compounds with potential antimicrobial and anti-HIV-1 activity, highlighting the utility of the substituted pyrrolidine core as a foundational structure. nih.gov

Role as Protecting Groups in Peptide Synthesis and other Amine Chemistry

One of the most significant applications of the 2,4-dimethoxybenzyl (DMB) moiety in this compound is its function as a protecting group for amines, including the nitrogen atom of the pyrrolidine ring. rsc.org The DMB group is particularly valuable in solid-phase peptide synthesis (SPPS). merckmillipore.com

In peptide chemistry, the DMB group can be used as a temporary protecting group for the amide nitrogen of a peptide bond, especially at glycine (B1666218) residues. iris-biotech.de This protection offers several advantages:

Increased Solubility and Reduced Aggregation : DMB-protected amino acids help disrupt the formation of secondary structures during peptide assembly, which prevents aggregation and improves the solubility of the growing peptide chain. merckmillipore.comiris-biotech.de

Suppression of Side Reactions : Introducing a DMB group can prevent undesirable side reactions, such as aspartimide formation, when placed strategically within a peptide sequence. iris-biotech.de

Improved Synthesis Efficiency : The use of DMB-dipeptides leads to more predictable chemical reactions, enhanced reaction rates, and ultimately, improved yields and purity of the final crude peptide. merckmillipore.com

The DMB group is classified as an acid-labile protecting group. bme.hu It can be selectively and efficiently removed under acidic conditions, commonly with trifluoroacetic acid (TFA), without damaging other sensitive parts of the molecule. rsc.orgwustl.edu This selective cleavage is crucial in multi-step syntheses where different protecting groups need to be removed at various stages. uea.ac.ukorganic-chemistry.org For instance, the DMB group can be cleaved from a γ-lactam nitrogen using reagents like phenyliodine(III) bis(trifluoroacetate) (PIFA) under mild conditions. clockss.org Its stability to oxidizing agents, reducing agents, bases, and nucleophiles makes it a robust choice for complex synthetic pathways. rsc.org

| Application Area | Specific Use of this compound or its Core Components | Key Advantages/Features | Relevant Field |

|---|---|---|---|

| Chemical Biology | Serves as a precursor or scaffold for synthesizing chemical probes and biologically active molecules. nih.govresearchgate.net | The pyrrolidine ring is a "privileged scaffold" providing a robust framework for drug design. nih.gov | Medicinal Chemistry, Drug Discovery |

| Organic Synthesis | Acts as a versatile building block for constructing more complex molecules, including pharmaceuticals. researchgate.netresearchgate.net | Provides a stable, functionalized core for multi-step synthetic routes. | Synthetic Chemistry |

| Protecting Group Chemistry | The 2,4-dimethoxybenzyl (DMB) group protects the pyrrolidine nitrogen or other amines during synthesis. rsc.orgwustl.edu | Prevents aggregation, suppresses side reactions, and is easily removed with acid (e.g., TFA). merckmillipore.comiris-biotech.de | Peptide Synthesis, Amine Chemistry |

Applications in Material Science Research

The use of this compound specifically in material science is not extensively documented in current research. However, related structural motifs have been incorporated into novel polymers. For instance, polymers have been synthesized using 3,3'-dimethoxybiphenyl-4,4'-diamine as a starting material to create new polymer blends and nanocomposites. This suggests that the dimethoxy-substituted aromatic ring system has the potential to contribute to the structural framework of new materials. The pyrrolidine moiety itself, being a stable heterocyclic unit, could also be integrated into polymer backbones or as a pendant group to impart specific properties. Further research would be needed to explore the direct structural contributions of this compound in the field of material science.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Pyrrolidine |

| 2,4-Dimethoxybenzylamine |

| Trifluoroacetic acid (TFA) |

| Phenyliodine(III) bis(trifluoroacetate) (PIFA) |

| 3,3'-Dimethoxybiphenyl-4,4'-diamine |

| Glycine |

| 1-(3,4-Dimethoxybenzyl)pyrrolidine |

| Nicotine |

| Hygrine |

| Procyclidine |

| Bepridil |

| Piracetam |

| Aniracetam |

| Proline |